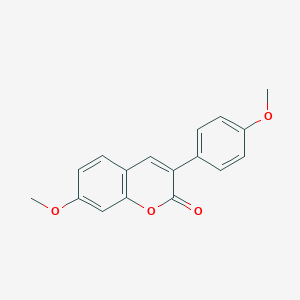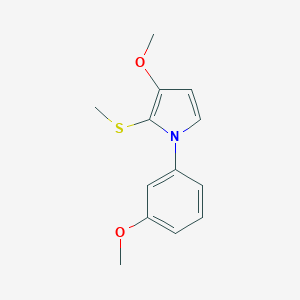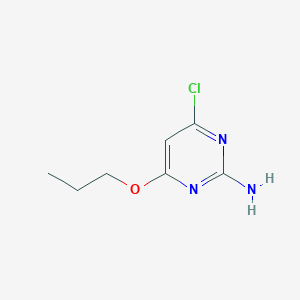
N-(2-chloropyridin-3-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloropyridin-3-yl)-3-methoxybenzamide (NCM) is an organic compound that has recently gained considerable attention in the scientific community due to its potential applications in various areas. NCM is a relatively simple molecule consisting of a pyridine ring, a chloro group, a methoxy group, and a benzamide group. It has been used in a range of research studies, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis Methods and Applications
- A study by Li et al. (2015) discusses a facile method for synthesizing compounds similar to N-(2-chloropyridin-3-yl)-3-methoxybenzamide, emphasizing the importance of such methods for large-scale production.
- Research by Charles et al. (1998) details the development of an industrial process for a similar compound, highlighting its role as a potent PDE IV type inhibitor and its application in clinical evaluations.
Chemical Reactions and Properties
- The study by Xu et al. (2018) explores chemodivergent and redox-neutral annulations involving compounds like this compound, shedding light on complex chemical reactions and their potential applications.
- Huang et al. (2020) conducted research on a similar compound, focusing on its crystal structure, antiproliferative activity, and molecular docking studies, which are crucial for understanding the biological applications of such compounds.
Analytical Techniques and Instrumentation
- Research by Cassidy et al. (2000) demonstrates the use of LC/MS/MS for the quantitation of similar compounds in biological samples, indicating the importance of analytical techniques in the study of such chemicals.
Biological and Medicinal Research
- A study by Hamill et al. (1996) discusses the development of radiolabelled ligands for receptors, using compounds structurally related to this compound, highlighting their potential in medical imaging.
Molecular Structure and Interaction Studies
- Karabulut et al. (2014) conducted a study on the molecular structure of a similar compound, emphasizing the significance of molecular geometry in understanding drug interactions and effects.
Environmental and Safety Aspects
- Sun et al. (2013) focused on identifying and confirming the structure of impurities in similar compounds, which is crucial for ensuring the safety and environmental impact of chemical products.
Pharmacology and Drug Development
- The work by Haydon et al. (2010) on developing inhibitors of bacterial cell division proteins using similar compounds illustrates the potential of such chemicals in creating new antibacterial drugs.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJWZXLRCDEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)


![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)



![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)